molecular formula C20H20BrN3O2S B2841463 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 422287-93-2

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No.: B2841463
CAS No.: 422287-93-2
M. Wt: 446.36
InChI Key: GCCNZUQDTWJEHQ-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom, a thioxo group, and a phenethylbutanamide moiety. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic conditions.

    Attachment of the Phenethylbutanamide Moiety: This step involves the coupling of the quinazolinone intermediate with phenethylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Quinazolinones have shown promise in the treatment of cancer, inflammation, and infectious diseases. The presence of the bromine atom and thioxo group may enhance the biological activity of this compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, inhibiting their activity. The bromine atom and thioxo group may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its mechanism of action include inhibition of kinase activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and thioxo group but lack the bromine atom and phenethylbutanamide moiety.

    Bromoquinazolinones: Compounds with a bromine atom attached to the quinazolinone core but with different substituents at other positions.

    Phenethylbutanamides: Compounds with the phenethylbutanamide moiety but different core structures.

Uniqueness

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is unique due to the combination of the bromine atom, thioxo group, and phenethylbutanamide moiety This unique structure may result in distinct biological activities and chemical reactivity compared to similar compounds

Properties

CAS No.

422287-93-2

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.36

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27)

InChI Key

GCCNZUQDTWJEHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

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